N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide
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Overview
Description
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound features a phenyl group attached to the pyrazole ring and a methanesulfonamide group attached to an ethyl chain
Mechanism of Action
Target of Action
For instance, NNN pincer palladium(II) complexes with N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide ligands have been used in catalytic reactions
Mode of Action
It’s known that pyrazole derivatives can exhibit a wide range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . The specific interactions between this compound and its targets, leading to these effects, are yet to be elucidated.
Biochemical Pathways
Pyrazole derivatives have been associated with various biochemical pathways due to their broad spectrum of biological activities
Result of Action
Compounds with similar structures have shown promising results in various biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a diazo compound.
Introduction of the Phenyl Group: The phenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid and a halogenated pyrazole.
Attachment of the Ethyl Chain: The ethyl chain can be introduced through an alkylation reaction using an appropriate alkyl halide and a base.
Formation of the Methanesulfonamide Group: The final step involves the reaction of the ethyl-substituted pyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs more scalable and cost-effective methods. These may include continuous flow reactions, use of cheaper catalysts, and optimization of reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is being investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
3(5)-Substituted Pyrazoles: These compounds share the pyrazole core structure but differ in the substituents attached to the ring.
Phenylpyrazoles: Compounds with a phenyl group attached to the pyrazole ring, similar to N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide.
Sulfonamide Derivatives: Compounds containing the sulfonamide group, which can exhibit similar biological activities.
Uniqueness
This compound is unique due to its specific combination of a phenyl group, pyrazole ring, and methanesulfonamide group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-[2-(4-phenylpyrazol-1-yl)ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-18(16,17)14-7-8-15-10-12(9-13-15)11-5-3-2-4-6-11/h2-6,9-10,14H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPFAECPWGEDAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCN1C=C(C=N1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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